Herpes virus inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

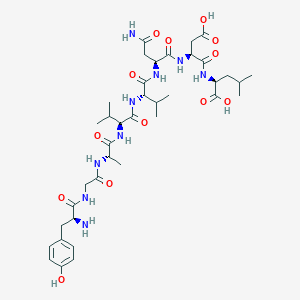

Molecular Formula |

C38H59N9O13 |

|---|---|

Molecular Weight |

849.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C38H59N9O13/c1-17(2)12-26(38(59)60)45-35(56)25(15-29(51)52)43-34(55)24(14-27(40)49)44-36(57)30(18(3)4)47-37(58)31(19(5)6)46-32(53)20(7)42-28(50)16-41-33(54)23(39)13-21-8-10-22(48)11-9-21/h8-11,17-20,23-26,30-31,48H,12-16,39H2,1-7H3,(H2,40,49)(H,41,54)(H,42,50)(H,43,55)(H,44,57)(H,45,56)(H,46,53)(H,47,58)(H,51,52)(H,59,60)/t20-,23-,24-,25-,26-,30-,31-/m0/s1 |

InChI Key |

URCVABGAANCWFR-BHVHXQCKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Era in Genital Herpes Treatment: A Technical Guide to the Discovery of HSV-2 Helicase-Primase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The global prevalence of Herpes Simplex Virus Type 2 (HSV-2), the primary cause of genital herpes, and the emergence of resistance to traditional nucleoside analogues like acyclovir, have underscored the urgent need for novel antiviral therapies. A promising new class of drugs, the helicase-primase inhibitors (HPIs), has emerged as a significant breakthrough. These non-nucleosidic agents target a critical viral enzyme complex, offering a distinct mechanism of action and potent activity against both wild-type and resistant HSV strains. This technical guide provides an in-depth exploration of the discovery and development of HSV-2 helicase-primase inhibitors, detailing the key compounds, experimental methodologies, and the underlying molecular pathways.

The Core Target: The HSV-2 Helicase-Primase Complex

The HSV-2 helicase-primase complex is a heterotrimeric enzyme essential for viral DNA replication.[1] It is composed of three viral proteins: UL5 (the helicase), UL52 (the primase), and UL8 (an accessory protein).[1][2] This complex is responsible for unwinding the double-stranded viral DNA at the replication fork and synthesizing short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase.[2][3] By targeting this complex, HPIs effectively halt viral replication at a crucial, early stage.[3]

Mechanism of Action: Stalling the Replication Fork

Helicase-primase inhibitors act by binding to the helicase-primase complex, thereby stabilizing its interaction with the DNA substrate.[4][5] This prevents the progression of the complex along the DNA, effectively stalling the replication fork.[3] This inhibition is multifaceted, affecting the helicase's DNA unwinding function, the primase's RNA primer synthesis, and the complex's associated DNA-dependent ATPase activity.[2][4] A key advantage of this mechanism is its independence from viral thymidine kinase, the enzyme responsible for activating nucleoside analogues. This makes HPIs effective against acyclovir-resistant HSV strains, which often harbor mutations in the thymidine kinase gene.

Key Helicase-Primase Inhibitors: A Comparative Overview

Several promising HPIs have been discovered and are at various stages of preclinical and clinical development. The following tables summarize the available quantitative data for some of the most prominent compounds, allowing for a direct comparison of their in vitro and in vivo potencies.

Table 1: In Vitro Potency (IC50) Against HSV Helicase-Primase Enzyme

| Compound | Target | IC50 (nM) | Reference(s) |

| Pritelivir (BAY 57-1293) | HSV-1 Helicase-Primase | <100 | [4] |

| HSV-2 Helicase-Primase | ~30 | [6] | |

| Amenamevir (ASP2151) | HSV-1 Helicase-Primase | <100 | [2] |

| BILS 179 BS | HSV-1 Helicase-Primase | <100 | [4] |

| ABI-1179 | HSV-1 Helicase-Primase | 0.17 | [7] |

| HSV-2 Helicase-Primase | 0.16 | [7] | |

| ABI-5366 | HSV-1 Helicase-Primase | - | - |

| HSV-2 Helicase-Primase | - | - |

Table 2: In Vitro Antiviral Activity (EC50) in Cell Culture

| Compound | Virus Strain | EC50 (µM) | Cell Line | Reference(s) |

| Pritelivir (BAY 57-1293) | HSV-1 (clinical isolates) | 0.026 (mean) | - | [8] |

| HSV-2 (clinical isolates) | 0.029 (mean) | - | [8] | |

| Amenamevir (ASP2151) | HSV-1 (clinical isolates) | 0.043 (mean) | HELF | [9] |

| HSV-2 (clinical isolates) | 0.069 (mean) | HELF | [9] | |

| BILS 179 BS | HSV-2 | 0.027 | - | [4][5] |

| ABI-1179 | HSV-1 (clinical isolates) | >12-fold more potent than pritelivir | - | [7] |

| HSV-2 (clinical isolates) | >12-fold more potent than pritelivir | - | [7] | |

| ABI-5366 | HSV-1 (clinical isolates) | 0.007 | - | [10] |

| HSV-2 (clinical isolates) | 0.017 | - | [10] | |

| Acyclovir | HSV-1 (clinical isolates) | 2.1 (mean) | HELF | [9] |

| HSV-2 (clinical isolates) | 3.2 (mean) | HELF | [9] |

Visualizing the Core Concepts

To better illustrate the complex processes involved in HSV-2 replication and the discovery of HPIs, the following diagrams have been generated using the DOT language for Graphviz.

References

- 1. Herpes Simplex Viruses: Mechanisms of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DNA helicase–primase complex as a target for herpes viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HSV-2 Helicase inhibitors and how do they work? [synapse.patsnap.com]

- 4. Herpes simplex virus helicase-primase inhibitors are active in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Herpes simplex virus helicase-primase inhibitors are active in animal models of human disease | Semantic Scholar [semanticscholar.org]

- 6. assemblybio.com [assemblybio.com]

- 7. Long-acting helicase-primase inhibitor prevents HSV recurrences | BioWorld [bioworld.com]

- 8. Frontiers | Herpes Simplex Virus Evasion of Early Host Antiviral Responses [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. ABI-5366 shows long-acting antiviral activity in models of HSV infection | BioWorld [bioworld.com]

A Technical Guide to Novel Non-Nucleoside Inhibitors of Herpes Simplex Virus Type 2 (HSV-2) Replication

Introduction: Herpes Simplex Virus Type 2 (HSV-2) is a prevalent pathogen responsible for most cases of genital herpes, a chronic and recurring disease affecting millions worldwide.[1] For decades, the primary treatment strategy has revolved around nucleoside analogues such as acyclovir and its derivatives.[2][3] These drugs function by targeting the viral DNA polymerase, acting as chain terminators after being selectively activated by the viral thymidine kinase (TK).[3][4] However, the efficacy of these treatments is hampered by the emergence of drug-resistant viral strains, particularly in immunocompromised individuals, and their inability to eradicate the latent virus.[5][6][7] This has spurred significant research into novel antiviral agents with different mechanisms of action, particularly non-nucleoside inhibitors that target distinct and essential stages of the viral life cycle.[5][8]

This technical guide provides an in-depth overview of recently developed non-nucleoside inhibitors of HSV-2 replication. It details their mechanisms of action, presents key quantitative data, outlines experimental protocols for their evaluation, and visualizes the complex biological pathways and workflows involved.

Core Concepts: The HSV-2 Replication Cycle & Key Drug Targets

The HSV-2 replication cycle presents multiple targets for non-nucleoside inhibitors. The cycle begins with the virus attaching to the host cell surface, followed by fusion and entry.[9] The viral capsid is then transported to the nucleus, where the viral DNA is released.[9] Gene expression occurs in a temporally regulated cascade of immediate-early (IE), early (E), and late (L) genes.[9] Early genes encode the machinery for viral DNA replication, including the essential helicase-primase complex and DNA polymerase.[10][11] Following DNA replication, late genes are expressed, which primarily encode structural proteins for the assembly of new virions.[9] Finally, new capsids are enveloped and released from the cell.[9] Non-nucleoside inhibitors can intervene at nearly any of these stages.

Caption: Figure 1: HSV-2 Replication Cycle and Targets of Non-Nucleoside Inhibitors.

Classes of Novel Non-Nucleoside Inhibitors

Helicase-Primase Inhibitors

This class of inhibitors represents one of the most promising new avenues for HSV treatment.[1] The helicase-primase complex, composed of UL5, UL8, and UL52 proteins, is essential for unwinding the double-stranded viral DNA, a prerequisite for replication.[10][12] By binding to this complex, these inhibitors stall the replication fork, halting viral DNA synthesis.[1][2] This mechanism is distinct from that of nucleoside analogues, making them effective against acyclovir-resistant strains.[2]

Prominent examples include Pritelivir and Amenamevir.[2] More recently, ABI-5366 has shown potent activity and a long half-life, suggesting the potential for less frequent dosing.[13]

References

- 1. What are HSV-2 Helicase inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are the new drugs for Herpes Simplex Virus (HSV) Infection? [synapse.patsnap.com]

- 3. An Insight into Current Treatment Strategies, Their Limitations, and Ongoing Developments in Vaccine Technologies against Herpes Simplex Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Drugs to Treat Infections with Herpes Simplex Viruses-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broad-spectrum non-nucleoside inhibitors of human herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Candidate anti-herpesviral drugs; mechanisms of action and resistance - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Herpes Simplex Viruses: Mechanisms of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioengineer.org [bioengineer.org]

- 13. ESCMID Global 2025: Initial ABI-5366 data supports monthly dosing for genital herpes - Clinical Trials Arena [clinicaltrialsarena.com]

Molecular Targets for Novel Herpes Simplex Virus 2 (HSV-2) Antivirals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus 2 (HSV-2), the primary cause of genital herpes, establishes lifelong latent infections, posing a significant global health challenge. The rise of resistance to current frontline therapies, which predominantly target the viral DNA polymerase, necessitates the exploration and development of new antiviral agents directed against novel molecular targets. This technical guide provides an in-depth overview of promising viral and host targets for the next generation of HSV-2 antivirals, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and development efforts.

Emerging Viral Targets for HSV-2 Antivirals

The HSV-2 replication cycle presents a multitude of potential targets for therapeutic intervention. Beyond the well-established DNA polymerase, several other viral proteins are essential for viral propagation and represent attractive targets for novel antiviral development.

Helicase-Primase Complex

The helicase-primase complex, a heterotrimer composed of UL5, UL52, and UL8 proteins, is indispensable for unwinding the viral DNA and synthesizing RNA primers for DNA replication.[1] Its enzymatic activities are distinct from those of host cell helicases and primases, offering a high degree of selectivity for antiviral drugs.[2] Inhibitors of this complex have shown potent anti-HSV-2 activity, including against acyclovir-resistant strains.[3][4]

Mechanism of Action of Helicase-Primase Inhibitors: These inhibitors typically function by binding to the helicase-primase complex, preventing the unwinding of viral DNA and stalling the replication fork.[2] This not only halts viral DNA replication but can also trigger downstream cellular antiviral responses.[2]

Terminase Complex

The viral terminase complex is responsible for recognizing, cleaving, and packaging the newly synthesized viral DNA into capsids. This process is a critical step in the production of infectious virions and has no direct cellular counterpart, making it an excellent target for specific antiviral therapy. Letermovir, a terminase inhibitor approved for cytomegalovirus (CMV) prophylaxis, has validated this complex as a druggable target within the herpesvirus family.[5] A novel compound, LN-7, targets the nuclease activity of the HSV-1 terminase complex and has shown efficacy against both HSV-1 and acyclovir-resistant HSV-2 strains.[6]

Viral DNA Polymerase

While the primary target of existing therapies, the viral DNA polymerase continues to be an area of interest for the development of new inhibitors with different mechanisms of action or improved resistance profiles.[7] Novel non-nucleoside inhibitors that bind to allosteric sites on the polymerase could overcome resistance mutations that affect the active site.

Host Factors as Antiviral Targets

Targeting host factors that are essential for the HSV-2 life cycle is a promising strategy that may be less prone to the development of viral resistance.

Host Signaling Pathways

HSV-2 manipulates a variety of host cell signaling pathways to facilitate its replication and evade the host immune response.[8] For instance, HSV-2 has been shown to interfere with type I interferon (IFN) signaling by targeting STAT2 for degradation, thereby dampening the antiviral response.[9] Modulating these pathways with small molecule inhibitors could create an intracellular environment that is non-permissive for viral replication.

Cellular Proteins Involved in Viral Entry and Egress

The initial stages of viral entry, including attachment to host cell receptors and membrane fusion, are critical for infection. Similarly, the process of viral egress, where newly formed virions exit the host cell, is also dependent on host machinery. Targeting host proteins involved in these processes, such as cell surface receptors or components of the cellular trafficking machinery, could block viral spread.[10]

Quantitative Data on Antiviral Compounds

The following tables summarize the in vitro efficacy of various compounds against HSV-2, targeting the molecular targets discussed above.

Table 1: Helicase-Primase Inhibitors

| Compound | Target | Assay | Cell Line | IC50/EC50 (µM) | Selectivity Index (SI) | Reference |

| Pritelivir (AIC316) | Helicase-Primase | Plaque Reduction | --- | 0.029 | --- | [3] |

| Amenamevir (ASP2151) | Helicase-Primase | Plaque Reduction | --- | 0.069 | --- | [4] |

| BILS 179 BS | Helicase-Primase | Viral Growth | --- | 0.027 | >2000 | |

| IM-250 (Adibelivir) | Helicase-Primase | --- | --- | 0.02 (HSV-1) | --- | [11] |

Table 2: Terminase Complex Inhibitors

| Compound | Target | Assay | Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |

| LN-7 | Terminase Nuclease | Antiviral Assay | --- | 3.6 (ACV-resistant HSV-2) | --- | [6] |

Table 3: DNA Polymerase Inhibitors

| Compound | Target | Assay | Cell Line | IC50/EC50 (µM) | Selectivity Index (SI) | Reference |

| Acyclovir | DNA Polymerase | Plaque Reduction | --- | 3.2 | --- | [4] |

| PNU-183792 | DNA Polymerase | --- | --- | 0.58 | --- | [11] |

Table 4: Host-Targeting Compounds

| Compound | Target | Assay | Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |

| ABMA | Vesicle Transport | CPE Inhibition | Vero | 1.66 | 20.93 | [12] |

| Geraniol | HSV-2 Protease (viral target, host interaction) | --- | --- | 1.92 | 109.38 | [7] |

Experimental Protocols

Plaque Reduction Assay

This assay is the gold standard for determining the susceptibility of HSV isolates to antiviral drugs.[13]

Methodology:

-

Cell Seeding: Seed a confluent monolayer of permissive cells (e.g., Vero cells) in 6-well or 12-well plates the day before the assay.[14][15]

-

Virus Dilution: Prepare serial dilutions of the HSV-2 stock.

-

Infection: Infect the cell monolayers with the virus dilutions and incubate for 1-1.5 hours at 37°C to allow for viral adsorption.[14][16]

-

Compound Addition: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing various concentrations of the test compound.[17]

-

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.[14][17]

-

Staining and Counting: Fix the cells with methanol and stain with crystal violet to visualize the plaques.[13] Count the number of plaques at each compound concentration.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[13]

Helicase-Primase Enzymatic Assay

This assay measures the enzymatic activity of the purified helicase-primase complex and the inhibitory effect of test compounds.

Methodology:

-

Enzyme Purification: Purify the recombinant HSV-2 helicase-primase complex (UL5/UL8/UL52).

-

Substrate Preparation: Use a forked DNA substrate labeled with a fluorescent or radioactive tag to monitor unwinding.[18]

-

Reaction Mixture: Set up a reaction mixture containing the purified enzyme, the DNA substrate, ATP, and varying concentrations of the test compound in an appropriate buffer.

-

Reaction Incubation: Incubate the reaction at 37°C for a defined period.

-

Product Separation: Stop the reaction and separate the unwound single-stranded DNA from the double-stranded substrate using gel electrophoresis.

-

Data Analysis: Quantify the amount of unwound product to determine the helicase activity and calculate the IC50 value of the inhibitor.

DNA Polymerase Activity Assay

This assay quantifies the ability of the viral DNA polymerase to synthesize DNA and the inhibitory effect of test compounds.

Methodology:

-

Enzyme Source: Use purified recombinant HSV-2 DNA polymerase (UL30/UL42) or lysates from infected cells.[1]

-

Template-Primer: Use a template-primer DNA substrate, such as activated salmon sperm DNA.[1]

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme source, template-primer, dNTPs (including a radiolabeled dNTP), MgCl₂, and different concentrations of the test compound.[19]

-

Reaction Incubation: Incubate the reaction at 37°C.[19]

-

Quantification of DNA Synthesis: Stop the reaction and quantify the incorporation of the radiolabeled dNTP into the newly synthesized DNA using methods like scintillation counting.[1]

-

Data Analysis: Determine the polymerase activity at each compound concentration and calculate the IC50 value.

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: HSV-2 interference with host antiviral signaling pathways.

Experimental Workflows

Caption: Workflow for a typical plaque reduction assay.

Caption: Logical relationships between antiviral targets and therapeutic outcomes.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. What are HSV-2 Helicase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Baseline sensitivity of HSV-1 and HSV-2 clinical isolates and defined acyclovir-resistant strains to the helicase-primase inhibitor pritelivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Susceptibility of Herpes Simplex Virus Isolated from Genital Herpes Lesions to ASP2151, a Novel Helicase-Primase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral compound against HSV-1 and HSV-2 aciclovir resistant strains | Consejo Superior de Investigaciones Científicas [csic.es]

- 7. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting Host Cellular Factors as a Strategy of Therapeutic Intervention for Herpesvirus Infections [frontiersin.org]

- 9. HSV-2 inhibits type I interferon signaling via multiple complementary and compensatory STAT2-associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule UCM05 inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HSV compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]

- 12. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 15. Plaquing of Herpes Simplex Viruses [jove.com]

- 16. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Herpes Simplex Virus Type 1 Helicase-Primase: DNA Binding and Consequent Protein Oligomerization and Primase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Introduction: The Unmet Need for Novel HSV-2 Antivirals

An in-depth technical guide to the early-stage discovery of Herpes Simplex Virus Type 2 (HSV-2) entry inhibitors, designed for researchers, scientists, and drug development professionals.

Herpes Simplex Virus Type 2 (HSV-2) is a highly prevalent pathogen, primarily responsible for genital herpes.[1] The virus establishes lifelong latency in neuronal ganglia, leading to recurrent infections.[1][2] While existing treatments, such as the nucleoside analog acyclovir and its prodrugs, target viral DNA polymerase, their effectiveness can be limited by the emergence of drug-resistant strains, particularly in immunocompromised individuals.[1][3] This challenge underscores the urgent need for new antiviral agents that act on different stages of the viral lifecycle.

Viral entry into the host cell is the first and an essential step for infection, making it an attractive target for therapeutic intervention.[2][4][5] Inhibiting viral entry can prevent the infection from being established, thereby minimizing viral replication, spread, and the development of resistance.[4][6] This guide provides a technical overview of the molecular mechanisms of HSV-2 entry and outlines the strategies and methodologies employed in the early-stage discovery of entry inhibitors.

The Molecular Machinery of HSV-2 Entry

The entry of HSV-2 into a host cell is a complex, multi-step process orchestrated by several viral envelope glycoproteins and host cell receptors.[7][8] This process is the primary target for entry inhibitors. The four glycoproteins essential for HSV-2 entry are glycoprotein B (gB), glycoprotein D (gD), and a heterodimer of glycoprotein H and glycoprotein L (gH/gL).[7][9]

The entry cascade can be summarized as follows:

-

Initial Attachment: The process begins with the reversible attachment of the virus to the host cell surface. This is primarily mediated by the viral glycoproteins gC and gB binding to heparan sulfate proteoglycans (HSPGs) on the cell surface.[7][8][10][11]

-

Receptor Binding: Following initial attachment, glycoprotein D (gD) binds to one of several specific host cell receptors.[10][12] Key receptors for HSV-2 include nectin-1 and nectin-2, which are cell adhesion molecules from the immunoglobulin superfamily.[7][9] Herpesvirus entry mediator (HVEM), a member of the TNF receptor family, is another crucial receptor.[8][12]

-

Triggering Fusion: The binding of gD to its receptor is the critical trigger that initiates membrane fusion.[12] This interaction is thought to induce a conformational change in gD, which in turn activates the gH/gL complex.[10][12]

-

Membrane Fusion: The activated gH/gL complex then interacts with gB, the primary viral fusogen.[11] This series of interactions culminates in the fusion of the viral envelope with the host cell's plasma membrane, creating a pore through which the viral capsid and tegument proteins are released into the cytoplasm.[9][10][12]

This intricate and essential pathway presents multiple opportunities for therapeutic intervention.

Strategies for Discovering Entry Inhibitors

The discovery of novel HSV-2 entry inhibitors typically follows a structured drug discovery pipeline, beginning with high-throughput screening (HTS) of large compound libraries to identify initial "hits."

References

- 1. Small molecule UCM05 inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. niaid.nih.gov [niaid.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. High-throughput screening of viral entry inhibitors using pseudotyped virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploiting Herpes Simplex Virus Entry for Novel Therapeutics [mdpi.com]

- 6. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell entry mechanisms of HSV: what we have learned in recent years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Entry of Herpesviruses into Cells: The Enigma Variations - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Herpes Simplex Virus Cell Entry Mechanisms: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Frontiers | Herpes Simplex Virus Cell Entry Mechanisms: An Update [frontiersin.org]

- 12. Herpes simplex virus - Wikipedia [en.wikipedia.org]

Structural biology of HSV-2 helicase-primase complex

An In-depth Technical Guide to the Structural Biology of the HSV-2 Helicase-Primase Complex

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Herpes Simplex Virus 2 (HSV-2) helicase-primase (HP) complex is an essential enzymatic machine in the viral DNA replication process and a validated target for a new generation of antiviral therapeutics. This heterotrimeric complex, composed of the UL5, UL52, and UL8 proteins, is responsible for unwinding the viral double-stranded DNA and synthesizing RNA primers for the viral DNA polymerase.[1][2][3] Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented, high-resolution views of the homologous HSV-1 HP complex, revealing its intricate architecture, the coordinated action of its subunits, and the precise mechanisms of inhibition by novel antiviral agents.[1][4][5] This guide provides a comprehensive overview of the structural and functional characteristics of the HSV helicase-primase, details the experimental protocols used for its study, presents key quantitative data, and visualizes its operational mechanisms and associated experimental workflows.

Core Architecture and Subunit Function

The HSV helicase-primase is a heterotrimeric complex with a 1:1:1 stoichiometry of its three essential protein subunits: UL5, UL52, and UL8.[6][7][8] While high-resolution structural data is primarily derived from the highly homologous HSV-1 complex, the functional roles and conserved motifs are applicable to HSV-2. The complex possesses three core enzymatic activities crucial for DNA replication: a 5' to 3' helicase activity, a single-stranded DNA (ssDNA)-dependent ATPase activity, and an RNA primase activity.[9][10][11]

-

UL5 (Helicase): This subunit is a member of the Superfamily 1 (SF1) helicases and contains seven conserved helicase motifs, including the Walker A and B motifs for nucleotide binding.[6][8][10][12] It utilizes the energy from ATP or GTP hydrolysis to translocate along the lagging strand template in a 3' to 5' direction, thereby unwinding the duplex DNA at the replication fork.[6][13]

-

UL52 (Primase): UL52 contains the primase active site and is responsible for synthesizing short RNA primers that are subsequently elongated by the viral DNA polymerase (the UL30/UL42 complex).[1][8][10] The UL5 and UL52 subunits are functionally interdependent; the minimal UL5/UL52 subcomplex is capable of both helicase and primase activities, though its function is significantly modulated and enhanced by UL8.[8][12]

-

UL8 (Accessory Protein): UL8 has no known intrinsic catalytic activity but is essential for viral DNA replication in vivo.[1][7] It acts as a crucial architectural component and processivity factor. UL8 stimulates the helicase and primase activities, particularly in the presence of the viral ssDNA-binding protein, ICP8.[1][7] It also influences the intracellular localization of the UL5/UL52 subcomplex and enhances its binding to forked DNA substrates.[1][7] Interestingly, UL8 structurally resembles an inactivated B-family DNA polymerase.[6][14]

The coordinated action of these subunits is critical. The UL5 helicase unwinds the DNA, while the UL52 primase synthesizes primers on the newly exposed single strands, a process orchestrated and made efficient by the UL8 subunit.

Quantitative and Structural Data

Recent structural studies have provided key quantitative insights into the helicase-primase complex and its interaction with inhibitors.

| Parameter | Value | Virus Type | Method | Reference |

| Structural Resolution | ||||

| HP Apo-Complex | 3.8 Å | HSV-1 | Cryo-EM | [5] |

| HP with Pritelivir | 2.80 Å / 3.2 Å | Orthoherpesviridae / HSV-1 | Cryo-EM | [5][15] |

| HP with Amenamevir | 2.90 Å / 3.2 Å | Orthoherpesviridae / HSV-1 | Cryo-EM | [5][16] |

| Inhibitor Activity | ||||

| BILS 179 BS (EC50) | 27 nM | HSV | Viral Growth Assay | [17] |

| Thiazolylphenyl Inhibitors (IC50) | < 100 nM | HSV | Helicase/Primase/ATPase Assays | [17] |

| DNA Binding & Unwinding | ||||

| Minimum 5' ssDNA Overhang for Unwinding | > 6 nucleotides | HSV-1 | Biochemical Assay | [8][11] |

| Minimum ssDNA Length for ATPase Activation | 12 nucleotides | HSV-1 | Biochemical Assay | [8] |

Mechanism of Action and Inhibition

The helicase-primase complex is recruited to the replication fork after the origin-binding protein (UL9) and the single-stranded DNA-binding protein (ICP8) have initiated the melting of the viral DNA at an origin of replication.[1][2] The complex then proceeds to unwind the DNA, with UL5 translocating along one strand while UL52 synthesizes primers on the other.

Caption: The HSV-2 replication fork with the helicase-primase complex unwinding DNA.

This essential role makes the HP complex an attractive target for antiviral drugs. A new class of non-nucleoside inhibitors, known as helicase-primase inhibitors (HPIs), has been developed.[9][18] Two prominent examples are pritelivir and amenamevir .[1]

Cryo-EM structures have revealed that these inhibitors bind to a conserved pocket at the interface of the UL5 helicase and UL52 primase subunits.[1][6] This binding event locks the complex in a conformation that prevents the translocation of the UL5 helicase along the DNA, effectively stalling the replication fork.[1][19] This mechanism is distinct from traditional nucleoside analogs like acyclovir, which target the viral DNA polymerase, offering a valuable therapeutic alternative, especially for resistant strains.[17][19]

Caption: Mechanism of action for helicase-primase inhibitors (HPIs).

Experimental Protocols

The structural and functional characterization of the HSV helicase-primase complex relies on a combination of sophisticated experimental techniques.

Protein Expression and Purification

The heterotrimeric HP complex and its subcomplexes are typically expressed using a baculovirus expression system in insect cells (e.g., Spodoptera frugiperda, Sf9).[12][15][16]

-

Cloning: Genes for UL5, UL52, and UL8 are cloned into baculovirus transfer vectors. Often, one subunit (e.g., UL8) is engineered with an affinity tag (e.g., His-tag) to facilitate purification.[12]

-

Virus Generation: Recombinant baculoviruses are generated in insect cells.

-

Protein Expression: Large-scale cultures of Sf9 cells are infected with the recombinant viruses to express the target proteins.

-

Purification: Cells are harvested and lysed. The complex is purified from the cell lysate using a series of chromatography steps, typically starting with Ni-NTA affinity chromatography (for His-tagged constructs) followed by ion-exchange and size-exclusion chromatography to obtain a pure, homogenous sample.[12]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been pivotal in determining the high-resolution structures of the HP complex.[4]

-

Sample Vitrification: A small volume of the purified protein-DNA-inhibitor sample is applied to an EM grid, blotted, and plunge-frozen in liquid ethane. This traps the complexes in a thin layer of vitreous ice.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.

-

Image Processing: The movies are processed to correct for beam-induced motion. Individual particle images are picked from the micrographs.

-

2D and 3D Classification: Particles are aligned and classified to remove noise and select for homogenous populations.

-

3D Reconstruction: A high-resolution 3D density map is generated from the final set of particles.

-

Model Building: An atomic model of the complex is built into the cryo-EM density map.[13]

References

- 1. Structural basis of herpesvirus helicase-primase inhibition by pritelivir and amenamevir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Herpes Simplex Viruses: Mechanisms of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Replication and Recombination of Herpes Simplex Virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioengineer.org [bioengineer.org]

- 5. Structural and mechanistic insights into herpesvirus helicase-primase and its therapeutic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The UL8 subunit of the helicase–primase complex of herpes simplex virus promotes DNA annealing and has a high affinity for replication forks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The three-component helicase/primase complex of herpes simplex virus-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The DNA helicase–primase complex as a target for herpes viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Herpes Simplex Virus-1 Helicase-Primase: Roles of Each Subunit in DNA Binding and Phosphodiester Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UL52 Primase Interactions in the Herpes Simplex Virus 1 Helicase-Primase Are Affected by Antiviral Compounds and Mutations Causing Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. Herpes simplex virus helicase-primase inhibitors are active in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. What are HSV-2 Helicase inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the HSV-2 Viral Replication Cycle: A Framework for Novel Drug Design

Audience: Researchers, scientists, and drug development professionals.

Abstract: Herpes Simplex Virus Type 2 (HSV-2), the primary causative agent of genital herpes, establishes a lifelong latent infection characterized by periodic reactivation. The high prevalence and significant morbidity associated with HSV-2 infection, coupled with the emergence of drug-resistant strains, necessitate the development of novel antiviral therapeutics. A profound understanding of the viral replication cycle is paramount for identifying and validating new drug targets. This technical guide provides a comprehensive overview of the molecular events governing HSV-2 lytic replication, from initial host cell attachment to the egress of progeny virions. It details the key viral and host factors involved at each stage, presents quantitative data on replication kinetics, outlines relevant experimental protocols, and visualizes critical pathways to create a foundational resource for researchers dedicated to anti-herpesviral drug discovery.

The HSV-2 Lytic Replication Cycle: An Overview

The HSV-2 lytic replication cycle is a highly orchestrated process that occurs within host epithelial cells, leading to the production of new infectious virions.[1][2] This cycle can be broadly divided into five sequential stages: (1) attachment and entry; (2) capsid nuclear import and genome circularization; (3) viral gene expression and DNA replication; (4) virion assembly; and (5) egress.[3] Each stage presents a unique set of potential targets for therapeutic intervention.

Stage 1: Attachment and Entry

The initiation of infection is a multi-step process involving the sequential interaction of viral glycoproteins with host cell surface receptors.

2.1 Molecular Interactions

-

Initial Tethering: The process begins with a low-affinity interaction between viral glycoproteins C (gC) and B (gB) and heparan sulfate proteoglycans (HSPGs) on the host cell surface.[4][5] This interaction concentrates virions on the cell membrane.

-

Receptor Binding: Subsequently, the viral glycoprotein D (gD) engages with higher affinity to one of several specific entry receptors, including Nectin-1, Nectin-2, or the Herpesvirus Entry Mediator (HVEM).[4][6] Nectin-1 is a primary receptor on epithelial and neuronal cells.[6]

-

Membrane Fusion: Receptor binding triggers a conformational change in gD, which in turn activates the gH/gL heterodimer. This complex, along with gB, forms the core fusion machinery.[7] The coordinated action of these proteins drives the fusion of the viral envelope with the host cell's plasma membrane, releasing the nucleocapsid and tegument proteins into the cytoplasm.[4][7]

2.2 Potential Drug Targets The attachment and entry process is a prime target for antiviral intervention. Drugs that block the interaction between viral glycoproteins and host receptors can prevent infection before it begins.

-

Entry Inhibitors: Compounds that mimic host receptors or bind to gD, gB, or the gH/gL complex can prevent fusion.

-

Heparan Sulfate Mimetics: These molecules can competitively inhibit the initial tethering of the virus to the cell surface.

Stage 2: Nuclear Import and Genome Release

Once inside the cytoplasm, the viral capsid must travel to the nucleus to deliver its genetic payload.

3.1 Molecular Mechanisms

-

Cytoplasmic Transport: The HSV-2 capsid, along with inner tegument proteins, is transported along the host's microtubule network towards the nucleus.[6][8]

-

Nuclear Pore Docking: The capsid docks at a nuclear pore complex (NPC).[9]

-

Genome Ejection: Upon docking, the viral linear double-stranded DNA (dsDNA) genome is ejected from the capsid through the portal vertex directly into the nucleoplasm.[1][7] The DNA then circularizes, a crucial step for initiating replication.[8]

3.2 Tegument Protein Roles Tegument proteins released into the cytoplasm play critical roles. For instance, the Virion Host Shutoff (VHS) protein degrades host mRNA to suppress host protein synthesis, while VP16 is transported to the nucleus where it acts as a potent transcriptional activator for the first wave of viral genes.[5][8]

Stage 3: Viral Gene Expression and DNA Replication

Viral gene expression is a tightly regulated cascade, temporally divided into three phases: immediate-early (α), early (β), and late (γ).[1][5]

4.1 Gene Expression Cascade

-

Immediate-Early (α) Genes: Transcribed first by the host RNA polymerase II, their expression is driven by the viral tegument protein VP16 in complex with host factors.[1] These genes encode regulatory proteins, such as ICP0 and ICP4, which are essential for activating the next phase of gene expression and overcoming host defenses.[1]

-

Early (β) Genes: Activated by α-proteins, this group includes the enzymes required for viral DNA replication.[5] Key β-proteins form the viral replisome.

-

Late (γ) Genes: Expression of late genes typically begins after the onset of viral DNA replication. They primarily encode the structural components of the virion, such as capsid, tegument, and envelope glycoproteins.[5]

4.2 Viral DNA Replication HSV-2 DNA replication is a complex process requiring a set of seven essential viral proteins.[10][11] This enzymatic machinery represents a cornerstone of anti-herpetic therapy.

| Essential Replication Protein | Gene | Function | Potential as Drug Target |

| Origin Binding Protein | UL9 | Recognizes and unwinds the viral origins of replication (OriS, OriL).[10] | High. Inhibiting origin recognition prevents replication initiation. |

| Single-Stranded DNA Binding Protein | ICP8 (UL29) | Binds to unwound ssDNA, preventing re-annealing and protecting it from nucleases.[10] | High. Essential for maintaining the replication fork. |

| DNA Polymerase (Catalytic Subunit) | UL30 | Synthesizes new viral DNA.[10][11] | Clinically Validated. Target of acyclovir, valacyclovir, and foscarnet.[12] |

| Polymerase Processivity Factor | UL42 | Associates with UL30 to increase the processivity of DNA synthesis.[10][13] | High. Disrupting the UL30/UL42 interaction would halt efficient replication. |

| Helicase-Primase Complex | UL5, UL8, UL52 | This trimeric complex unwinds dsDNA at the replication fork (helicase activity, UL5/UL52) and synthesizes RNA primers for DNA synthesis (primase activity, UL5/UL52).[10][13] | High. A promising target for a new class of antivirals (e.g., pritelivir).[14] |

Replication proceeds via a rolling-circle mechanism, producing long concatemers of the viral genome that are later cleaved into individual units for packaging into new capsids.[8]

Stage 4 & 5: Virion Assembly and Egress

The final stages of the replication cycle involve the construction of new virions and their release from the host cell. This process involves multiple cellular compartments.[15]

5.1 Assembly in the Nucleus

-

Capsid Formation: Pro-capsids are assembled in the nucleus from late structural proteins (e.g., UL19, the major capsid protein).[5][16]

-

Genome Packaging: The concatemeric viral DNA is cleaved into unit-length genomes, which are then packaged into the pre-formed capsids through the portal complex.[15][16]

5.2 Egress from the Nucleus and Cell The egress pathway is complex and involves a two-step envelopment process.[15][17]

-

Primary Envelopment: The DNA-filled nucleocapsid buds through the inner nuclear membrane, acquiring a temporary envelope.[9][15]

-

De-envelopment: This primary envelope then fuses with the outer nuclear membrane, releasing the naked capsid into the cytoplasm.[9][15]

-

Cytoplasmic Tegumentation: In the cytoplasm, the capsid acquires the final set of tegument proteins.[15][17]

-

Secondary Envelopment: The tegumented capsid buds into vesicles derived from the trans-Golgi network (TGN) or endosomes, which are studded with viral glycoproteins. This forms the mature, enveloped virion within a transport vesicle.[17][18]

-

Release: The transport vesicle moves to the plasma membrane, fuses with it, and releases the new virion into the extracellular space.[18]

Quantitative Analysis of HSV-2 Replication Kinetics

Understanding the dynamics of viral production and shedding is crucial for evaluating antiviral efficacy. Data from daily genital swab sampling provides key insights into the natural history of HSV-2 replication.[19][20]

| Kinetic Parameter | Median Value | Range / Observation | Reference |

| Shedding Episode Duration | 3 days | 28.8% last only 1 day; 19.5% last >9 days. | [20] |

| Peak Viral Load per Episode | 104.8 copies/mL | Distributed evenly from 103 to 108 copies/mL. | [20][21] |

| Viral Expansion Rate (First 12h) | 107.6 copies/day | Extremely rapid initial replication. | [20][21] |

| Viral Decay Rate (Final 12h) | -106.2 copies/day | Demonstrates rapid clearance by the host immune response. | [19][21] |

| Impact of Antiviral Therapy | N/A | Reduces peak viral load (mean 3.9 vs 4.9 log10 copies/mL on placebo).[22] | [22] |

| Asymptomatic Shedding | N/A | >50% of episodes can be brief (<12 hours) and asymptomatic.[23] | [23] |

These data highlight the rapid and highly dynamic nature of HSV-2 mucosal replication. The swift expansion underscores the need for potent antivirals that can act quickly, while the heterogeneity in episode duration and peak suggests complex virus-host interactions.[21][23]

Host-Virus Interactions and Signaling Pathways

HSV-2 infection triggers a complex interplay with host cell signaling pathways, primarily related to the innate immune response. The virus has evolved mechanisms to both activate and subvert these pathways to its advantage.

7.1 Innate Immune Recognition and Activation Host cells recognize HSV-2 components through Pattern Recognition Receptors (PRRs), such as Toll-like Receptors (TLRs).[24][25]

-

TLR2 recognizes viral glycoproteins gH/gL and gB.[25]

-

TLR3 recognizes viral double-stranded RNA (dsRNA).[25]

-

TLR4 is activated by HSV-2 infection, signaling through both MyD88 and TRIF adaptor proteins.[24]

-

TLR9 recognizes unmethylated CpG motifs in the viral DNA genome.[25][26]

Activation of these TLRs initiates downstream signaling cascades that converge on the activation of transcription factors like NF-κB and IRF3/7 , leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[24]

7.2 Interferon Signaling (JAK-STAT Pathway) The Type I interferons produced in response to infection act in an autocrine and paracrine manner by binding to the IFN receptor (IFNAR). This triggers the JAK-STAT signaling pathway, a crucial component of the antiviral state.[27]

-

IFN-β binds to IFNAR1/IFNAR2.

-

Receptor-associated kinases JAK1 and TYK2 are activated.

-

JAK1 phosphorylates STAT1 and STAT2.

-

Phosphorylated STATs form a complex with IRF9 (forming ISGF3).

-

The ISGF3 complex translocates to the nucleus to induce the expression of hundreds of Interferon-Stimulated Genes (ISGs), which encode proteins with direct antiviral functions.[27]

Modulators of these host signaling pathways could serve as host-directed therapies, potentially reducing the risk of viral drug resistance.

Experimental Protocols for Studying the HSV-2 Replication Cycle

A variety of well-established experimental techniques are used to dissect the HSV-2 life cycle and evaluate the efficacy of antiviral compounds.[28][29]

8.1 Plaque Assay for Viral Titer Quantification This is the gold-standard method for quantifying infectious virus particles (Plaque-Forming Units or PFU).[30]

-

Cell Seeding: Seed Vero cells (African green monkey kidney epithelial cells) in 6-well or 12-well plates to form a confluent monolayer.[30]

-

Viral Adsorption: Prepare 10-fold serial dilutions of the virus stock. Remove media from cells and infect the monolayer with a small volume of each dilution. Incubate for 1-2 hours at 37°C to allow virus adsorption.

-

Overlay: Aspirate the inoculum and add an overlay medium containing 1% methylcellulose or other viscous substance. This restricts viral spread to adjacent cells, leading to the formation of localized zones of cell death (plaques).

-

Incubation: Incubate plates for 2-3 days at 37°C.

-

Staining: Remove the overlay, fix the cells (e.g., with methanol), and stain with a 0.1% crystal violet solution.

-

Quantification: Count the plaques at a dilution where they are distinct and countable. Calculate the viral titer as PFU/mL.

8.2 Quantitative PCR (qPCR) for Genome Replication Analysis qPCR is used to measure the number of viral genomes, providing a direct assessment of DNA replication.[28][31]

-

Infection: Infect cell monolayers with HSV-2 at a defined multiplicity of infection (MOI).

-

Time Course: At various time points post-infection (e.g., 2, 4, 8, 12, 24 hours), harvest the cells.

-

DNA Extraction: Extract total DNA from the cell lysates.

-

qPCR Reaction: Set up a qPCR reaction using primers and a probe specific for a conserved HSV-2 gene (e.g., glycoprotein B, gB). Include a standard curve of known quantities of viral DNA to allow for absolute quantification.

-

Analysis: Analyze the amplification data to determine the number of viral genome copies per sample. An increase in genome copies over time indicates successful replication.

8.3 Western Blot for Viral Protein Expression This technique is used to detect specific viral proteins and determine their expression kinetics (IE, E, or L).[29][31]

-

Infection and Lysis: Infect cells and harvest them at different time points post-infection. Lyse the cells in a buffer containing detergents and protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA assay).

-

SDS-PAGE: Separate equal amounts of total protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific to the viral protein of interest (e.g., anti-ICP4 for an IE protein, anti-UL30 for an E protein).

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal on an imaging system.

Conclusion: Leveraging the Replication Cycle for Future Drug Design

The HSV-2 replication cycle is a multifaceted process offering a wealth of potential targets for antiviral drug development. While clinically approved drugs predominantly target the viral DNA polymerase, significant opportunities exist for novel agents with different mechanisms of action. Targeting the helicase-primase complex, the UL30/UL42 polymerase interaction, or viral entry and egress machinery could yield potent new therapies. Furthermore, host-directed therapies that modulate innate immune signaling pathways offer an attractive strategy to combat infection while minimizing the risk of developing viral resistance. A continued, detailed molecular dissection of each stage of the viral life cycle, aided by the quantitative and methodological approaches outlined in this guide, will be the driving force behind the next generation of anti-HSV-2 therapeutics.

References

- 1. Pathogenesis and virulence of herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogenesis and virulence of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Herpes simplex virus - Wikipedia [en.wikipedia.org]

- 6. Cell entry mechanisms of HSV: what we have learned in recent years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Herpes Simplex Virus Cell Entry Mechanisms: An Update [frontiersin.org]

- 8. youtube.com [youtube.com]

- 9. Fig. 2 Replication cycle of herpesviruses. | Friedrich-Loeffler-Institut [fli.de]

- 10. Herpes Simplex Viruses: Mechanisms of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The structure and function of the HSV DNA replication proteins: defining novel antiviral targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What Enables Herpes Simplex Virus To Become Impervious to Drugs? | Harvard Medical School [hms.harvard.edu]

- 13. Candidate anti-herpesviral drugs; mechanisms of action and resistance - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What are HSV-2 Helicase inhibitors and how do they work? [synapse.patsnap.com]

- 15. Virus Assembly and Egress of HSV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assembly and Egress of an Alphaherpesvirus Clockwork - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. Viral Kinetics of Genital Herpes: A Molecular Probe Into Host-Viral Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Kinetics of Mucosal Herpes Simplex Virus–2 Infection in Humans: Evidence for Rapid Viral-Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. Herpes simplex virus-2 dynamics as a probe to measure the extremely rapid and spatially localized tissue-resident T cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | HSV-2 Infection of Human Genital Epithelial Cells Upregulates TLR9 Expression Through the SP1/JNK Signaling Pathway [frontiersin.org]

- 26. HSV-2 Infection of Human Genital Epithelial Cells Upregulates TLR9 Expression Through the SP1/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. HSV-2 Manipulates Autophagy through Interferon Pathway: A Strategy for Viral Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Experimental Dissection of the Lytic Replication Cycles of Herpes Simplex Viruses in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Experimental Dissection of the Lytic Replication Cycles of Herpes Simplex Viruses in vitro [frontiersin.org]

- 30. Plaquing of Herpes Simplex Viruses [jove.com]

- 31. researchgate.net [researchgate.net]

Preclinical Development of Next-Generation HSV-2 Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of next-generation therapeutics for Herpes Simplex Virus Type 2 (HSV-2). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the drug development process. This document outlines the current landscape of innovative antiviral strategies, details key experimental protocols, presents comparative preclinical data, and visualizes critical biological pathways and developmental workflows. The focus is on novel mechanisms of action that promise to overcome the limitations of current standard-of-care treatments, such as acyclovir, particularly in the context of drug resistance.

Introduction: The Unmet Need in HSV-2 Therapy

Herpes Simplex Virus Type 2 (HSV-2) is a prevalent, lifelong infection that causes significant morbidity and psychosocial distress. While existing nucleoside analogs like acyclovir can manage symptoms, they do not eradicate the latent virus and their efficacy can be compromised by the emergence of resistant strains, especially in immunocompromised individuals.[1] This has spurred the development of new antiviral agents with novel mechanisms of action. This guide explores the preclinical data and methodologies for two promising classes of next-generation HSV-2 drugs: helicase-primase inhibitors and Heat Shock Protein 90 (Hsp90) inhibitors.

Promising Next-Generation Drug Classes

Helicase-Primase Inhibitors

This class of antivirals targets the HSV helicase-primase complex, which is essential for unwinding the viral DNA and initiating its replication.[2] By inhibiting this complex, these drugs halt viral replication through a mechanism distinct from that of DNA polymerase inhibitors like acyclovir. This novel mode of action makes them effective against acyclovir-resistant HSV strains.[3] Prominent examples in preclinical and clinical development include pritelivir and amenamevir.

Hsp90 Inhibitors

Heat Shock Protein 90 (Hsp90) is a cellular chaperone protein that is crucial for the proper folding and function of numerous client proteins, including several viral proteins.[4] Hsp90 has been identified as a key host factor required for the replication of multiple viruses, including HSV.[4][5] Inhibiting Hsp90 disrupts the maturation and function of essential viral proteins, thereby blocking viral replication.[4] This approach offers the advantage of targeting a host protein, which may reduce the likelihood of the virus developing resistance.[6] Investigational Hsp90 inhibitors with anti-HSV activity include SNX-25a, SNX-2112, and SNX-7081.

Quantitative Preclinical Data

The following tables summarize the in vitro efficacy and cytotoxicity of selected next-generation HSV-2 drug candidates compared to the standard-of-care, acyclovir.

Table 1: In Vitro Antiviral Activity against HSV-2

| Compound | Drug Class | Virus Strain | EC50 (µM) | Reference |

| Acyclovir | Nucleoside Analog | Clinical Isolates (mean) | 3.2 | [7] |

| Acyclovir-Resistant | >100 | [1] | ||

| Pritelivir | Helicase-Primase Inhibitor | Wild-Type | ~0.02 | [3] |

| Acyclovir-Resistant | ~0.02 | [3] | ||

| Amenamevir | Helicase-Primase Inhibitor | Clinical Isolates (mean) | 0.069 | [7] |

| SNX-25a | Hsp90 Inhibitor | Not Specified | Close to Acyclovir | [8] |

| SNX-2112 | Hsp90 Inhibitor | Not Specified | Close to Acyclovir | [8] |

| SNX-7081 | Hsp90 Inhibitor | Not Specified | Close to Acyclovir | [8] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: In Vitro Cytotoxicity and Selectivity Index

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Acyclovir | Vero | >500 | >156 | [3] |

| Pritelivir | Vero | >50 | >2500 | [3] |

| Hsp90 Inhibitors (General) | Various | Varies | Varies | [9] |

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of cells. The Selectivity Index (SI) is a measure of the therapeutic window of a drug.

Table 3: In Vivo Efficacy in Animal Models

| Compound | Animal Model | Endpoint | Efficacy | Reference |

| Pritelivir | Mouse (lethal challenge) | Survival | ED50 = 0.5 mg/kg | |

| Acyclovir | Mouse (lethal challenge) | Survival | ED50 = 16 mg/kg | |

| SNX-25a | Rabbit (herpes keratitis) | Reduction in clinical symptoms | More effective than 0.1% Acyclovir gel | [8] |

ED50 (Half-maximal effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Key Experimental Protocols

Plaque Reduction Assay (PRA)

The plaque reduction assay is the gold standard for determining the in vitro efficacy of antiviral drugs.

Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Vero cells (or other susceptible cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

HSV-2 stock of known titer

-

Test compounds serially diluted

-

Overlay medium (e.g., containing methylcellulose or agarose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer overnight.

-

Virus Dilution: Prepare serial dilutions of the HSV-2 stock to achieve a target of 50-100 plaque-forming units (PFU) per well.

-

Compound Preparation: Prepare serial dilutions of the test compound.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus for 1-2 hours at 37°C.

-

Treatment: After the incubation period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Staining: Remove the overlay medium and stain the cells with crystal violet solution. Gently wash the plates with water to remove excess stain.

-

Plaque Counting: Count the number of plaques in each well.

-

EC50 Calculation: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Mouse Model of Genital Herpes

This model is used to evaluate the in vivo efficacy of antiviral compounds in an acute infection setting.

Objective: To assess the ability of a test compound to reduce viral replication, disease severity, and mortality following intravaginal HSV-2 infection in mice.

Materials:

-

Female mice (e.g., BALB/c or C57BL/6)

-

Medroxyprogesterone acetate (Depo-Provera)

-

HSV-2 stock

-

Test compound formulated for in vivo administration

-

Anesthetic

-

Vaginal swabs

Procedure:

-

Hormonal Treatment: Five to seven days prior to infection, treat mice with a subcutaneous injection of medroxyprogesterone acetate to synchronize their estrous cycle and increase susceptibility to infection.

-

Infection: Anesthetize the mice and inoculate them intravaginally with a lethal or sub-lethal dose of HSV-2.

-

Treatment: Administer the test compound according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection) starting at a specified time post-infection.

-

Monitoring: Monitor the animals daily for signs of disease (e.g., hair loss, erythema, genital lesions, neurological symptoms) and mortality for up to 21 days. A scoring system is typically used to quantify disease severity.

-

Viral Shedding: Collect vaginal swabs at various time points post-infection to quantify viral load using plaque assay or qPCR.

-

Data Analysis: Compare survival curves, disease scores, and viral titers between the treated and control groups to determine the efficacy of the compound.

Guinea Pig Model of Recurrent Genital Herpes

The guinea pig model is considered the gold standard for studying recurrent HSV-2 infection as it mimics the human disease, including spontaneous reactivation.

Objective: To evaluate the efficacy of a test compound in suppressing spontaneous recurrent genital lesions and viral shedding.

Materials:

-

Female guinea pigs

-

HSV-2 stock

-

Test compound formulated for in vivo administration

-

Vaginal swabs

Procedure:

-

Infection: Inoculate guinea pigs intravaginally with HSV-2. The animals will develop an acute primary infection followed by a latent phase with spontaneous recurrences.

-

Treatment: Once recurrent disease is established (typically after day 21 post-infection), begin treatment with the test compound or placebo.

-

Monitoring for Recurrences: Observe the animals daily for the appearance of recurrent genital lesions. The number of lesion days and the severity of the lesions are recorded.

-

Viral Shedding: Collect daily vaginal swabs to measure both symptomatic and asymptomatic viral shedding by plaque assay or qPCR.

-

Data Analysis: The primary endpoints are the reduction in the number of recurrent lesion days and the frequency and quantity of viral shedding in the treated group compared to the placebo group.

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the mechanisms of action of the discussed next-generation HSV-2 drugs.

Experimental and Logical Workflows

The following diagrams outline the preclinical development workflow for novel anti-HSV-2 drugs.

Conclusion

The preclinical development landscape for next-generation HSV-2 drugs is vibrant, with several promising candidates targeting novel viral and host-cell pathways. Helicase-primase inhibitors and Hsp90 inhibitors have demonstrated significant potential in preclinical models, offering hope for more effective management of HSV-2, including infections caused by acyclovir-resistant strains. The detailed methodologies and comparative data presented in this guide are intended to facilitate further research and development in this critical area of infectious disease. Continued investigation into these and other novel antiviral strategies is essential to address the unmet medical need for a cure for genital herpes.

References

- 1. pjps.pk [pjps.pk]

- 2. Heat-Shock Protein 90 Promotes Nuclear Transport of Herpes Simplex Virus 1 Capsid Protein by Interacting with Acetylated Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 6. Pharmaceutics | Special Issue : Preclinical Pharmacokinetics and Bioanalysis [mdpi.com]

- 7. Preclinical pharmacokinetic profile of ciprofloxacin analogues in rabbits after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

Identification of Natural Compounds with Anti-HSV-2 Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herpes Simplex Virus Type 2 (HSV-2) infection is a widespread, lifelong condition with a significant impact on global health. The emergence of drug-resistant viral strains necessitates the exploration of novel therapeutic agents. Natural compounds derived from medicinal plants, marine organisms, and fungi represent a promising reservoir for the discovery of new anti-HSV-2 drugs. This technical guide provides a comprehensive overview of natural compounds with demonstrated anti-HSV-2 activity, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their identification and characterization. Detailed protocols for key antiviral assays are provided, along with visualizations of experimental workflows and relevant signaling pathways to facilitate further research and development in this critical area.

Introduction

Herpes Simplex Virus Type 2 (HSV-2) is the primary causative agent of genital herpes, a sexually transmitted infection affecting millions worldwide.[1] While nucleoside analogs like acyclovir are the mainstay of treatment, their long-term use can lead to the development of resistant viral strains, posing a significant clinical challenge.[2] This has spurred a growing interest in the identification and development of novel anti-HSV-2 agents from natural sources.

Natural products offer a vast chemical diversity and a broad range of biological activities, making them an excellent source for antiviral drug discovery.[2] Compounds belonging to various chemical classes, including flavonoids, terpenes, alkaloids, and polysaccharides, have shown potent inhibitory effects against HSV-2. These compounds can interfere with multiple stages of the viral life cycle, including attachment to host cells, penetration, DNA replication, and the modulation of host cellular signaling pathways.[3][4]

This guide aims to provide researchers and drug development professionals with a detailed resource on natural compounds with anti-HSV-2 activity. It summarizes the quantitative data on their efficacy, provides detailed experimental protocols for their evaluation, and visualizes key processes and pathways to aid in understanding their mechanisms of action.

Classes of Natural Compounds with Anti-HSV-2 Activity

A diverse array of natural compounds has been investigated for their ability to inhibit HSV-2. The following sections summarize the key findings for some of the most promising classes.

Flavonoids

Flavonoids are a class of polyphenolic compounds widely distributed in plants. Several flavonoids have demonstrated significant anti-HSV-2 activity through various mechanisms.

-

Wogonin , isolated from Scutellaria baicalensis, inhibits HSV-2 replication by targeting immediate-early (IE) gene expression and modulating the NF-κB and JNK/p38 MAPK signaling pathways.[1]

-

Apigenin and Luteolin , found in various plants, have been shown to reduce the production of viral progeny and inhibit cell-to-cell spread of HSV-2.[1]

-

Myricetin , present in many fruits and vegetables, interferes with viral adsorption and membrane fusion.[1]

-

Epigallocatechin gallate (EGCG) , a major component of green tea, effectively blocks HSV-2 attachment to host cells by hindering the function of glycoprotein D (gD).[1]

Terpenes and Terpenoids

Terpenes are a large and diverse class of organic compounds produced by a variety of plants and some insects. Marine organisms are also a rich source of anti-HSV-2 terpenes.

-

Atomaric acid and marine dolastane , isolated from marine brown seaweeds, have shown anti-HSV-2 activity with low cytotoxicity. Atomaric acid, in particular, can inactivate viral particles and inhibit viral penetration.[5]

-

Andrographolide and its derivatives, from Andrographis paniculata, have demonstrated inhibitory effects against both wild-type and acyclovir-resistant strains of HSV-2.[6]

Alkaloids

Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.

-

Harringtonine , from Cephalotaxus harringtonia, reduces the expression of the Herpesvirus Entry Mediator (HVEM), a key receptor for HSV entry, thereby affecting viral membrane fusion.[6]

-

Extracts from Nauclea latifolia, rich in indole alkaloids, have shown inhibitory activity against both acyclovir-sensitive and -resistant HSV-2 strains, primarily by acting at a post-infection stage.[7]

Polysaccharides

Sulfated polysaccharides, particularly from marine algae, are well-documented for their anti-HSV activity.

-

Carrageenan , a sulfated polysaccharide from red seaweed, is a potent inhibitor of HSV-2, primarily by preventing the attachment of the virus to host cells.[8]

-

Fucoidans , from brown algae, also inhibit the early stages of the HSV life cycle.[9]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various natural compounds against HSV-2. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) represents the concentration of the compound required to inhibit viral activity by 50%. The 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a measure of the compound's therapeutic window.

Table 1: Anti-HSV-2 Activity of Flavonoids

| Compound | Source | Cell Line | EC₅₀/IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | SI | Reference(s) |

| Wogonin | Scutellaria baicalensis | Vero, HEC-1-A | Varies | >100 | - | [1] |

| Apigenin | Arisaema tortuosum | Vero | 0.05 | >100 | >2000 | |

| Luteolin | Arisaema tortuosum | Vero | 0.41 | >100 | >243 | |

| Myricetin | Various plants | Hep-2 | Varies | >100 | - | [1] |

| Quercetin | Various plants | Vero | 70.01 | >100 | >1.4 | [10] |

| Kaempferol 3-O-β-d-xylopyranosyl-(1→2)-α-l-rhamnopyranoside | Kalanchoe daigremontiana | Vero | 9.0 | >200 | >22.2 | [3] |

| Quercetin 3-O-β-d-xylopyranosyl-(1→2)-α-l-rhamnopyranoside | Kalanchoe daigremontiana | Vero | 36.2 | >200 | >5.5 | [3] |

| Flavonoid Fraction | Ocotea notata | Vero | 23.5 | >200 | >8.5 | [2] |

Table 2: Anti-HSV-2 Activity of Terpenes and Terpenoids

| Compound | Source | Cell Line | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | SI | Reference(s) |

| Atomaric acid | Stypopodium zonale | Vero | ~50 (90% inactivation) | >100 | - | [5] |

| Marine dolastane | Canistrocarpus cervicornis | Vero | Varies | >100 | - | [5] |

| Geraniin | Geranium wilfordii | Vero | 18.37 | 212.4 | 11.56 | [11] |

Table 3: Anti-HSV-2 Activity of Alkaloids and Polysaccharides

| Compound/Extract | Source/Class | Cell Line | EC₅₀/IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | SI | Reference(s) |

| Nauclea latifolia extract | Indole Alkaloids | Vero | 5.38 (ACV-sens) / 7.17 (ACV-res) | >100 | >18.6 / >13.9 | [7] |

| PSSD | Marine Polysaccharide | Vero, HeLa | 23.46 (Vero) / 39.06 (HeLa) | >200 | >8.5 / >5.1 | [12] |

| Algal Polysaccharide Extract | Undaria pinnatifida | - | 0.7-6.6 | >100 | - | [13] |

| Algal Polysaccharide Extract | Splachnidium rugosum | - | 0.7-6.6 | >100 | - | [13] |

| Algal Polysaccharide Extract | Gigartina atropurpurea | - | 0.7-6.6 | >100 | - | [13] |

| Algal Polysaccharide Extract | Plocamium cartilagineum | - | 0.7-6.6 | >100 | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to identify and characterize natural compounds with anti-HSV-2 activity. Vero cells (African green monkey kidney epithelial cells) are commonly used for these assays as they are highly susceptible to HSV-2 infection.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of the natural compound that is non-toxic to the host cells.

Materials:

-

Vero cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well microtiter plates

-

Natural compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the natural compound in DMEM.

-

Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include a cell control (medium only) and a solvent control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the cell control.

Plaque Reduction Assay

This assay quantifies the ability of a natural compound to inhibit the formation of viral plaques.

Materials:

-

Confluent monolayer of Vero cells in 6- or 12-well plates

-

HSV-2 stock of known titer

-

DMEM with 2% FBS

-

Natural compound at non-toxic concentrations

-

Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)

-

Crystal violet staining solution (1% crystal violet in 20% methanol)

Procedure:

-

Seed Vero cells in 6- or 12-well plates and grow to confluence.[8][14]

-

Prepare serial dilutions of the natural compound in DMEM.

-

Pre-incubate the confluent cell monolayers with the diluted compound for 1-2 hours at 37°C.

-

Infect the cells with HSV-2 at a multiplicity of infection (MOI) that produces 50-100 plaques per well.

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Add the overlay medium containing the respective concentrations of the natural compound.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere until plaques are visible.

-

Fix the cells with a solution of 20% methanol.[15]

-

Stain the cells with crystal violet solution for 20-30 minutes.[15]

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-